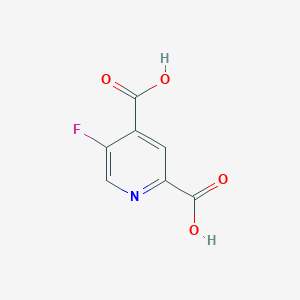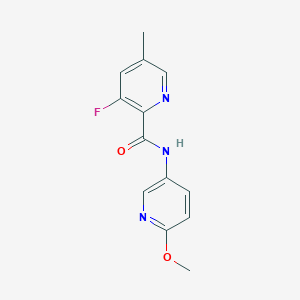![molecular formula C24H22N4O3S B2508428 5-(シンナミルチオ)-7-(2-メトキシフェニル)-1,3-ジメチルピリミド[4,5-d]ピリミジン-2,4(1H,3H)-ジオン CAS No. 1322291-02-0](/img/structure/B2508428.png)
5-(シンナミルチオ)-7-(2-メトキシフェニル)-1,3-ジメチルピリミド[4,5-d]ピリミジン-2,4(1H,3H)-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(cinnamylthio)-7-(2-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a synthetic compound of interest in various fields, from organic chemistry to potential pharmaceutical applications. Its complex structure features a cinnamylthio group, a methoxyphenyl group, and a pyrimido[4,5-d]pyrimidine core, making it a unique subject for detailed study.
科学的研究の応用
Chemistry
Synthetic Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Catalysis: : Potential ligand for metal-catalyzed reactions due to its structural complexity.
Biology
Enzyme Inhibition: : May act as an inhibitor for specific enzymes due to its unique structural features.
Molecular Probes: : Used in biological studies to explore molecular interactions and pathways.
Medicine
Pharmaceutical Development: : Potential lead compound for drug discovery, especially in targeting specific enzymes or receptors.
Diagnostics: : Can be used in diagnostic assays due to its reactivity and binding capabilities.
Industry
Materials Science:
Chemical Sensors: : Used in the development of sensors due to its specific binding properties and reactivity.
作用機序
Thieno[2,3-d]pyrimidin-4(3H)-ones
This class of compounds has been studied for their potential antimycobacterial activity against Mycobacterium tuberculosis . Therefore, it’s possible that “5-(cinnamylthio)-7-(2-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” might also have antimicrobial properties.
2-Methoxyphenyl
This moiety is often used as a protecting group in organic synthesis, particularly for amines . It’s chemically stable under acidic, alkaline, and aqueous conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(cinnamylthio)-7-(2-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step processes:
Formation of Pyrimido[4,5-d]pyrimidine Core: : This step often starts with the cyclization of suitable precursors, typically involving the reaction of a 1,3-dicarbonyl compound with a guanidine derivative.
Introduction of the Cinnamylthio Group: : The cinnamylthio group can be introduced via a nucleophilic substitution reaction, where a thiol or thioether reacts with a cinnamyl halide in the presence of a base.
Attachment of the Methoxyphenyl Group: : This is usually achieved by electrophilic substitution or palladium-catalyzed coupling reactions such as Suzuki or Stille cross-coupling.
Methylation: : The final dimethylation step can be carried out using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production would typically scale up these reactions, focusing on optimizing yields and minimizing costs. This often involves the use of high-throughput reactors and continuous flow techniques to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
5-(cinnamylthio)-7-(2-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: : Oxidation of the thioether group can lead to sulfoxide and sulfone derivatives.
Reduction: : Reduction reactions can modify the cinnamyl and pyrimidine groups, potentially leading to altered bioactivity.
Substitution: : Electrophilic and nucleophilic substitution reactions can introduce new functional groups or modify existing ones.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (mCPBA).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Reagents vary depending on the desired substitution but often include halides, bases, and catalysts like palladium or nickel.
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Reduced forms of cinnamyl and pyrimidine derivatives.
Substitution: : Varied substituted analogs depending on the specific reagents used.
類似化合物との比較
Similar Compounds
7-(2-methoxyphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione: : Lacks the cinnamylthio group, which may result in different bioactivity.
5-(cinnamylthio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione:
5-(thio)-7-(2-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione: : Replacement of cinnamylthio with a simpler thio group changes its chemical reactivity.
Uniqueness
The unique combination of the cinnamylthio and methoxyphenyl groups in 5-(cinnamylthio)-7-(2-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione offers distinct advantages in terms of bioactivity and chemical reactivity, setting it apart from other similar compounds.
There you have it—a detailed dive into the world of 5-(cinnamylthio)-7-(2-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione! Any thoughts on what makes this compound stand out to you?
特性
IUPAC Name |
7-(2-methoxyphenyl)-1,3-dimethyl-5-[(E)-3-phenylprop-2-enyl]sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S/c1-27-21-19(23(29)28(2)24(27)30)22(32-15-9-12-16-10-5-4-6-11-16)26-20(25-21)17-13-7-8-14-18(17)31-3/h4-14H,15H2,1-3H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNRXIJTYYVMHS-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CC=C3OC)SCC=CC4=CC=CC=C4)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CC=C3OC)SC/C=C/C4=CC=CC=C4)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
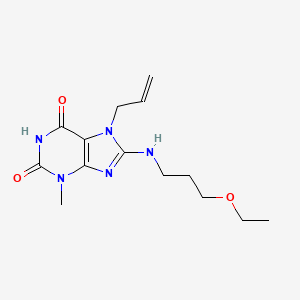
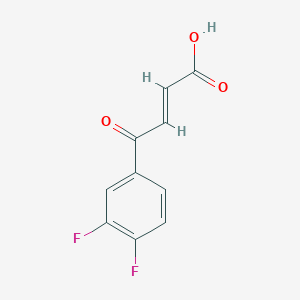
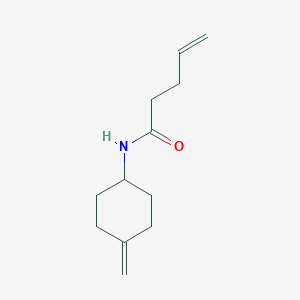
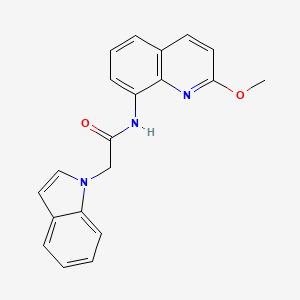
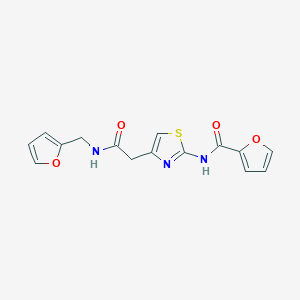
![N-{(E)-[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylidene}-3,4-dichloroaniline](/img/structure/B2508353.png)
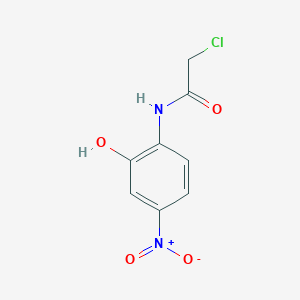
![5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2508358.png)
![5-(3-hydroxyphenyl)-1-methyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2508359.png)
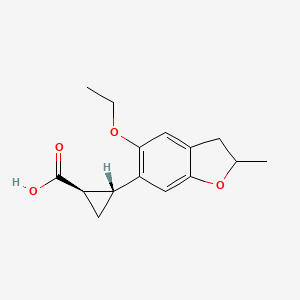
![3-[1-(9-methyl-9H-purin-6-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2508361.png)
![N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2508363.png)
